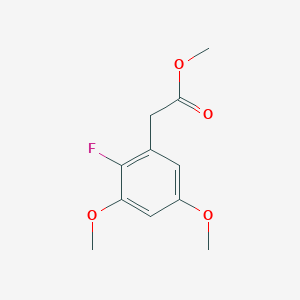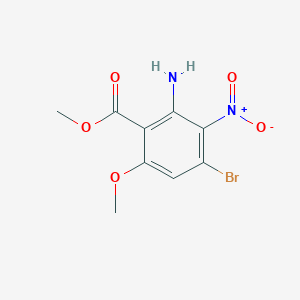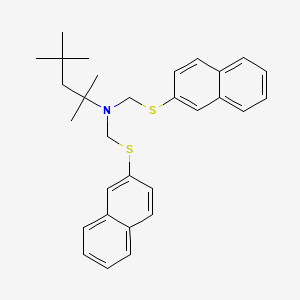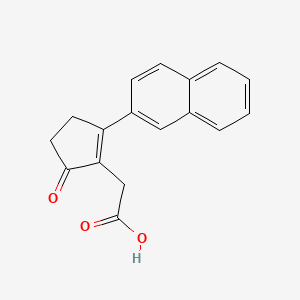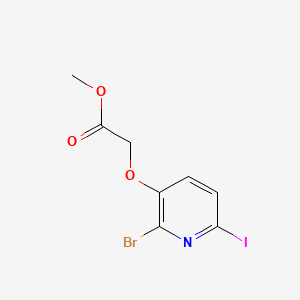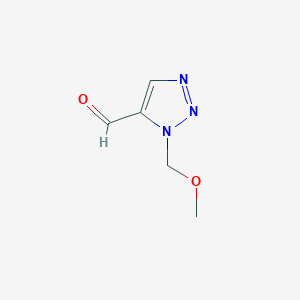
1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
- 4-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
- 1-(Methoxymethyl)-1H-pyrrole-5-carboxylic acid
Comparison: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to similar pyrrole-based compounds. The presence of the triazole ring can enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
1196155-45-9 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-(methoxymethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O2/c1-10-4-8-5(3-9)2-6-7-8/h2-3H,4H2,1H3 |
InChI Key |
NFQZRHBROBRYEW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CN=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
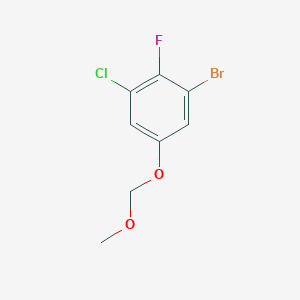
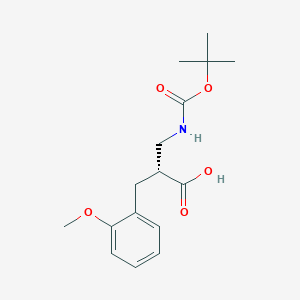

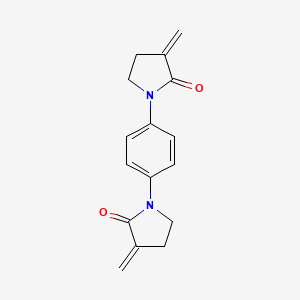
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
